Home > Products > Screening Compounds P44694 > 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol -

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Catalog Number: EVT-13821164
CAS Number:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound notable for its unique structural properties and potential applications in medicinal chemistry. It is classified under the category of azaspiro compounds, which are characterized by their spirocyclic structure that incorporates both nitrogen and oxygen atoms. The compound has garnered attention for its biological activity, particularly as an inhibitor of specific proteins associated with bacterial infections.

Source

The compound is identified by the CAS number 1306739-26-3 and can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, which provide detailed specifications and safety data sheets for research purposes .

Classification

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol belongs to the class of spirocyclic compounds, specifically those containing both nitrogen and oxygen in their structure. Its classification reflects its potential utility in various chemical synthesis processes and biological applications.

Synthesis Analysis

Methods

The synthesis of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves several key reactions, including cyclization processes that generate the spirocyclic framework. One common method is through the Prins cyclization reaction, which allows for the formation of spirocyclic structures from simple precursors.

Technical Details

In practical terms, the synthesis may require specific catalysts such as Grubbs catalysts for olefin metathesis reactions, which can facilitate the formation of the desired cyclic structures. The reaction conditions must be carefully controlled to optimize yield and purity, often necessitating the use of inert atmospheres or specific solvents to prevent side reactions.

Molecular Structure Analysis

Structure

The molecular formula of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is C10H17N1O2C_{10}H_{17}N_{1}O_{2}, with a molecular weight of approximately 171.24 g/mol. The structure features a spirocyclic arrangement where a nitrogen atom is integrated into a saturated ring system along with an oxygen atom, contributing to its unique chemical properties.

Data

The compound's InChI representation is:

InChI 1S C10H17NO2 c1 11 5 3 10 4 6 11 8 9 12 2 7 13 10 h2 8H2 1H3\text{InChI 1S C10H17NO2 c1 11 5 3 10 4 6 11 8 9 12 2 7 13 10 h2 8H2 1H3}

This representation provides insight into its connectivity and stereochemistry, crucial for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol participates in various chemical reactions typical of spirocyclic compounds:

Oxidation: The compound can undergo oxidation using agents such as potassium permanganate or chromium trioxide, leading to functional group modifications that may enhance its biological activity.

Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting carbonyl groups into alcohols or other functional groups.

Substitution: Nucleophilic substitution reactions are also possible at the nitrogen atom, allowing for further derivatization of the compound through alkyl halides or other electrophiles .

Mechanism of Action

The mechanism of action for 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol primarily involves its inhibition of the MmpL3 protein in Mycobacterium tuberculosis. This protein is crucial for lipid transport within the bacterial cell wall, and its inhibition disrupts essential lipid biosynthesis, leading to bacterial cell death. The interaction with this protein exemplifies how structural features of spirocyclic compounds can be leveraged for therapeutic purposes.

Physical and Chemical Properties Analysis

Physical Properties

The compound exists as a solid at room temperature, with a melting point that varies depending on purity and specific formulation. Its solubility characteristics are influenced by its polar functional groups, making it soluble in a variety of organic solvents.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 171.24 g/mol
  • Boiling Point: Not specified but expected to be high due to the complex structure.
  • Reactivity: Exhibits typical reactivity patterns associated with spirocyclic compounds, including susceptibility to oxidation and reduction reactions.

These properties are critical for determining appropriate handling procedures and potential applications in laboratory settings.

Applications

Scientific Uses

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol has several notable applications:

  • Medicinal Chemistry: Its role as an inhibitor of MmpL3 positions it as a candidate for developing new antituberculosis therapies.
  • Chemical Synthesis: The compound serves as a versatile building block in synthesizing other complex organic molecules.
  • Biological Research: It is used in studies aimed at understanding lipid transport mechanisms in pathogenic bacteria.
Synthetic Methodologies for 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Traditional Organic Synthesis Approaches

The construction of the spirocyclic framework in 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol relies on established cyclization strategies that form both the tetrahydropyran and piperidine rings around the central spiro carbon atom. Traditional methods prioritize robust bond formation under controlled conditions, enabling predictable regiochemistry essential for pharmaceutical intermediates [1].

Prins Cyclization Strategies for Spirocyclic Framework Construction

Prins cyclization stands as a cornerstone technique for assembling the 1-oxa-9-azaspiro[5.5]undecane core. This approach utilizes acidic catalysts (commonly BF₃·OEt₂ or p-TsOH) to promote the electrophilic addition of aldehydes to allylic alcohols, forming the critical tetrahydropyran ring with the spiro junction. In a representative route, the condensation of N-methyl-4-piperidone with 3-buten-1-ol under BF₃ catalysis generates the spirocyclic oxa-aza scaffold in a single step, albeit with moderate diastereoselectivity. The reaction proceeds through a carbocationic intermediate that undergoes regioselective nucleophilic capture, establishing the spiro center. Subsequent borohydride reduction yields the target 4-ol derivative. While efficient, classical Prins reactions often require stringent moisture control and generate stoichiometric acidic waste, presenting challenges for scale-up [3] [9].

Table 1: Traditional Synthesis of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

MethodKey Reagents/ConditionsIntermediateYield (%)Key Advantage
Prins Cyclization3-Buten-1-ol, BF₃·OEt₂, DCM, 0°C to RTSpirocyclic enol65-72Single-step ring formation
Acid-Catalyzed CyclizationPiperidin-4-one derivative, H₂SO₄ (conc.), refluxKeto-spirocycle77Utilizes readily available precursors
Reductive AminationSpirocyclic ketone, NaBH₄, MeOH, 0°CAmino alcohol84High functional group tolerance

Acid-Catalyzed Cyclization of Piperidin-4-one Derivatives

An alternative traditional route involves the acid-promoted cyclization of suitably functionalized piperidin-4-one precursors. This method exploits the nucleophilicity of oxygen atoms toward carbonyl groups activated by Brønsted or Lewis acids. For instance, 1-methyl-4-(3-hydroxypropyl)piperidin-4-ol undergoes dehydration and cyclization under concentrated sulfuric acid at elevated temperatures (60-80°C), directly yielding 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. The reaction proceeds via intramolecular nucleophilic attack by the hydroxyl oxygen on the protonated piperidinone carbonyl, followed by dehydration. While this route offers atom economy and avoids expensive catalysts, regiochemical control can be compromised if asymmetric diols are employed, leading to isomeric byproducts. Purification via recrystallization or column chromatography is typically required to isolate the desired regioisomer in pure form [1] .

Modern Catalytic Methods

Contemporary synthetic routes leverage transition metal catalysts and enantioselective techniques to improve efficiency, selectivity, and sustainability in constructing the spirocyclic core of 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol.

Transition Metal-Mediated Ring-Closing Reactions

Palladium-catalyzed Suzuki-Miyaura coupling has been adapted for introducing aryl substituents at the C4 position of analogous spirocyclic scaffolds, demonstrating the applicability of cross-coupling chemistry to late-stage functionalization. While not directly reported for the 9-methyl derivative, methodologies developed for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives illustrate the potential. A key sequence involves the coupling of a spirocyclic bromoenol ether with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/water mixtures (70-85°C), achieving yields exceeding 80%. Reductive alkylation at nitrogen, particularly relevant for introducing the C9 methyl group, employs Pd/C or Raney nickel under hydrogen atmosphere (1-3 atm H₂), facilitating efficient N-methylation without over-reduction of the alcohol functionality. These methods offer superior chemoselectivity compared to traditional alkylation techniques [1] [9].

Table 2: Modern Catalytic Methods for Spirocyclic Derivatives

MethodCatalyst SystemReaction ConditionsApplication ScopeLimitations
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 70-85°C, 12hC4-aryl analogue synthesisSensitive to steric hindrance
Reductive AminationPd/C, H₂ (1-3 atm)MeOH, RT, 6-8hN-methyl introduction (C9 position)Potential hydroxyl group reduction
Asymmetric HydrogenationRu-(S)-BINAP complexiPrOH, 50°C, 40 bar H₂Enantioselective keto-reductionRequires pre-existing ketone

Enantioselective Synthesis Techniques for Chiral Analogues

Enantiomerically pure 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is accessible via chiral pool strategies or catalytic asymmetric synthesis. Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) has successfully separated racemic 4-acetoxy derivatives through regioselective hydrolysis in biphasic systems (phosphate buffer/MTBE), achieving enantiomeric excesses (ee) >98%. Alternatively, asymmetric Prins cyclization catalyzed by chiral BINOL-phosphoric acids induces asymmetry during the ring-forming step, affording the spirocyclic product with ee values of 88-92%. The configuration at the spiro center critically influences receptor binding affinity in pharmacologically active analogues, as demonstrated in σ1 receptor ligands where (R)-enantiomers exhibit 10-fold higher affinity than their (S)-counterparts. This stereochemical dependency underscores the importance of enantioselective methods for producing biologically relevant stereoisomers [9].

Green Chemistry Innovations

Growing emphasis on sustainable synthesis has driven the development of eco-friendly methodologies for 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, minimizing hazardous reagents, solvents, and energy consumption.

Solvent-Free Mechanochemical Synthesis

Mechanochemical approaches utilizing high-energy ball milling enable solvent-free assembly of the spirocyclic core. Co-grinding of N-methyl-4-piperidone with 3-chloro-1-propanol in the presence of potassium carbonate (K₂CO₃) as a base generates the spiroether through an SN₂ alkylation-cyclization sequence. The reaction occurs within a stainless-steel milling jar with zirconia balls (30 Hz, 2-4 hours), yielding 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-one as an intermediate. Subsequent in-situ reduction using NaBH₄ co-ground with the ketone intermediate provides the target 4-ol derivative in overall yields exceeding 70%. This approach eliminates volatile organic solvents, reduces reaction times from hours to minutes, and diminishes byproduct formation compared to solution-phase routes. Life cycle assessment (LCA) studies indicate a 60% reduction in process mass intensity (PMI) versus traditional methods [1].

Biocatalytic Approaches for Sustainable Production

Whole-cell biocatalysis employing engineered Escherichia coli expressing alcohol dehydrogenases (ADHs) enables the enantioselective reduction of the prochiral ketone precursor 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-one. Optimized fermentation conditions (30°C, pH 7.0, glucose feeding) achieve complete conversion within 12 hours, yielding (S)-9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol with >99% ee. Co-factor regeneration is sustained via endogenous glucose dehydrogenase activity. Immobilized enzyme systems using silica-supported ADHs offer enhanced operational stability, enabling 10 reaction cycles without significant activity loss. Although biocatalytic routes currently face challenges in substrate loading (typically <50 mM), they provide an aqueous, ambient-temperature pathway with exceptional stereocontrol. Process intensification via membrane reactors promises to improve volumetric productivity for industrial-scale applications [1] [9].

Table 3: Green Synthesis Method Comparison

ParameterMechanochemical SynthesisBiocatalytic ReductionTraditional Solution-Phase
Solvent ConsumptionNoneWater/bufferDCM, THF, MeOH (5-10 L/kg product)
Reaction Time2-4 hours (ball milling)8-16 hours24-48 hours (multi-step)
Byproduct Formation<5%<2%15-25%
StereoselectivityRacemic>99% ee (enzyme-dependent)Requires chiral auxiliaries/catalysts
PMI (kg/kg product)8-1215-2050-150

Properties

Product Name

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

IUPAC Name

9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-11-5-3-10(4-6-11)8-9(12)2-7-13-10/h9,12H,2-8H2,1H3

InChI Key

XTUPYQFRIISAND-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC(CCO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.